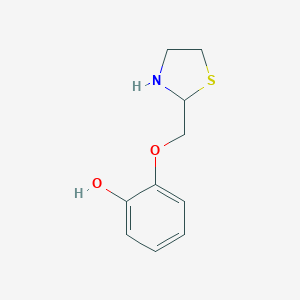
Phenol, 2-(2-thiazolidinylmethoxy)-
Description
Phenol, 2-(2-thiazolidinylmethoxy)-, is a phenolic derivative characterized by a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) attached via a methoxy group at the para position of the phenol ring. Thiazolidine rings are known for their roles in medicinal chemistry, particularly in antimicrobial and anti-inflammatory agents, suggesting possible pharmacological applications for this compound .
Properties
CAS No. |
103195-83-1 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(1,3-thiazolidin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C10H13NO2S/c12-8-3-1-2-4-9(8)13-7-10-11-5-6-14-10/h1-4,10-12H,5-7H2 |
InChI Key |
OHRVIKONBLIBJX-UHFFFAOYSA-N |
SMILES |
C1CSC(N1)COC2=CC=CC=C2O |
Canonical SMILES |
C1CSC(N1)COC2=CC=CC=C2O |
Synonyms |
2-(thiazolidin-2-ylmethoxy)phenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs include phenol derivatives with heterocyclic or alkoxy substituents. Key comparisons are summarized in Table 1.
Table 1: Structural and Molecular Comparisons
*Calculated based on structural inference.
Key Observations :
- Steric Considerations : Bulkier substituents, such as the propenyloxy group in CAS 203583-73-7, may reduce solubility in polar solvents compared to the smaller thiazolidinylmethoxy group .
- Biological Relevance : Thiazole and diazenyl groups (e.g., CAS 219718-69-1) are associated with antimicrobial and anticancer activities, suggesting the target compound could share similar pharmacological profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


